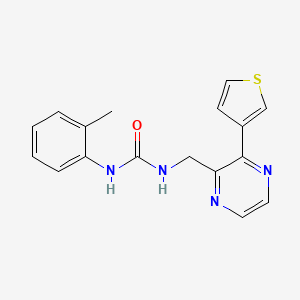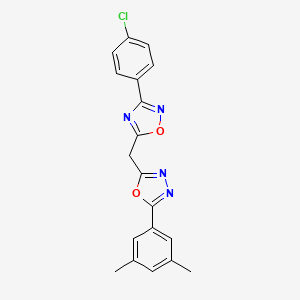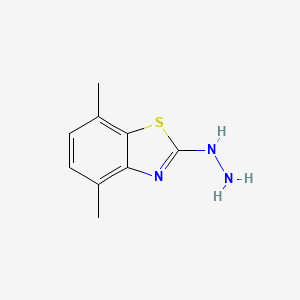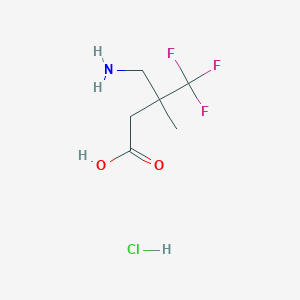![molecular formula C23H24N4O2S B2544381 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-44-5](/img/structure/B2544381.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of triazolo isoquinoline, incorporating a thiazolo moiety and an ethoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, as seen with other similar compounds.
Synthesis Analysis
The synthesis of related triazolo isoquinoline derivatives has been reported through a multi-step process starting from 2-phenylethan-1-ol derivatives. A key step involves a 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, which is an uncommon reaction protocol . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, with modifications to incorporate the thiazolo and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of triazolo isoquinoline derivatives is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The compound would also include a thiazolo ring, which is a sulfur-containing heterocycle, and an ethoxyphenyl group, which could influence the molecule's electronic properties and conformation. The exact structure would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Triazolo isoquinoline derivatives can undergo various chemical reactions. For instance, the hydrolysis of ester and benzoyl groups can be achieved in a single step, followed by coupling with amines to generate new derivatives . Additionally, the presence of reactive sites such as the thiazolo ring and the triazole moiety could allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their elemental composition, IR, 1H-NMR, and mass spectral data . These properties are influenced by the presence of heteroatoms, the rigidity of the fused ring systems, and the substituents attached to the core structure. The antimicrobial activity screening of similar compounds suggests that the compound may also possess biological activities worth investigating .
科学的研究の応用
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Evaluation
The compound is part of a broader class of novel compounds developed for potential biological activities. For instance, related compounds have been synthesized and tested for their ability to terminate pregnancy in animal models, highlighting the compound's relevance in pharmacological and therapeutic research (Sartori, Consonni, & Omodei-sale, 1981).
Heterocyclic Compound Synthesis
The compound belongs to a category of heterocyclic compounds with potential antimicrobial activities. Such compounds are synthesized through various chemical reactions and evaluated for their antimicrobial properties, suggesting their application in discovering new antimicrobial drugs (Abdel-Mohsen, 2003).
Routes to Fused Isoquinolines
The synthesis of related isoquinoline derivatives, including fused isoquinolines, has been explored through different chemical routes. These synthetic pathways offer insights into the versatile chemistry of isoquinolines and their potential applications in various fields of chemical research (Awad et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-19-10-8-17(9-11-19)20(21-22(28)27-23(30-21)24-15(2)25-27)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYCRRASKHRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)

![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)